molecular formula C12H10BrFN2O3 B15179648 Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- CAS No. 102613-17-2

Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro-

Cat. No.: B15179648
CAS No.: 102613-17-2
M. Wt: 329.12 g/mol
InChI Key: QIUQDSYVXRAEBY-UHFFFAOYSA-N
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Description

Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of hydrogen atoms at specific positions on the uracil ring with 3-bromo-6-methoxybenzyl and 5-fluoro groups. These modifications impart unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- typically involves multi-step organic reactions. One common approach starts with the preparation of 3-bromo-6-methoxybenzyl chloride, which is then reacted with 5-fluorouracil under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromo-6-methoxybenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield dehalogenated products.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include substituted uracil derivatives, dehalogenated uracil, and hydroxylated benzyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- involves its interaction with molecular targets, such as enzymes and receptors, within biological systems. The 5-fluoro group is known to enhance the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, leading to potential anticancer effects. Additionally, the 3-bromo-6-methoxybenzyl group may interact with other cellular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.

    3-Bromo-6-methoxybenzyl derivatives: Compounds with similar benzyl substitutions that exhibit various biological activities.

    Other substituted uracils: Compounds with different substituents on the uracil ring, each with unique chemical and biological properties.

Uniqueness

Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- is unique due to the combination of the 5-fluoro and 3-bromo-6-methoxybenzyl groups, which impart distinct chemical reactivity and biological activity

Properties

CAS No.

102613-17-2

Molecular Formula

C12H10BrFN2O3

Molecular Weight

329.12 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-8(13)4-7(10)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18)

InChI Key

QIUQDSYVXRAEBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=O)C(=CNC2=O)F

Origin of Product

United States

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